molecular formula C8H14O2 B8308802 1-tert-butylcyclopropane-1-carboxylic acid

1-tert-butylcyclopropane-1-carboxylic acid

Cat. No.: B8308802
M. Wt: 142.20 g/mol
InChI Key: GQSUPWSDDZUJNN-UHFFFAOYSA-N
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Description

1-tert-Butylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It is a cyclopropane derivative featuring a tert-butyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

    Substitution: The tert-butyl group and the cyclopropane ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation and other substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

1-tert-Butylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-tert-butylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and tert-butyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor function .

Comparison with Similar Compounds

  • 1-tert-Butoxycarbonylcyclopropane-1-carboxylic acid
  • 1-tert-Butyl-2-cyclopropanecarboxylic acid
  • 1-tert-Butyl-3-cyclopropanecarboxylic acid

Uniqueness: 1-tert-Butylcyclopropane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity compared to other cyclopropane derivatives .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-tert-butylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-7(2,3)8(4-5-8)6(9)10/h4-5H2,1-3H3,(H,9,10)

InChI Key

GQSUPWSDDZUJNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CC1)C(=O)O

Origin of Product

United States

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